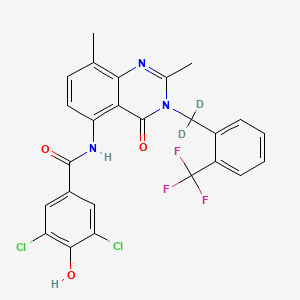
HSD17B13-IN-80-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HSD17B13-IN-80-d2 is a deuterium-labeled inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13). This compound is primarily used in research related to liver diseases, metabolic diseases, and cardiovascular diseases, such as nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and drug-induced liver injury (DILI) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HSD17B13-IN-80-d2 involves the incorporation of deuterium atoms into the parent compound HSD17B13-IN-80. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction: The parent compound HSD17B13-IN-80 undergoes a deuterium exchange reaction where hydrogen atoms are replaced with deuterium atoms. This is usually achieved using deuterated solvents and catalysts under controlled conditions.
Purification: The resulting deuterium-labeled compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
HSD17B13-IN-80-d2 primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing specific functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
HSD17B13-IN-80-d2 has a wide range of scientific research applications:
Chemistry: Used as a probe to study the enzymatic activity of HSD17B13 and its role in various biochemical pathways.
Biology: Investigates the biological functions of HSD17B13 in liver metabolism and its association with diseases like NAFLD and NASH.
Medicine: Explores potential therapeutic applications in treating liver diseases and metabolic disorders.
Mécanisme D'action
HSD17B13-IN-80-d2 inhibits the activity of hydroxysteroid 17β-dehydrogenase 13 by binding to its active site. This inhibition prevents the enzyme from catalyzing the conversion of estradiol and other substrates, thereby reducing the formation of lipid droplets in the liver. The compound’s mechanism of action involves the following molecular targets and pathways:
Lipid Droplet Biogenesis: Inhibition of HSD17B13 reduces lipid droplet formation, which is crucial in the development of NAFLD and NASH.
Platelet Activating Factor (PAF) Pathway: This compound modulates the PAF pathway, reducing leukocyte adhesion and inflammation in the liver.
Comparaison Avec Des Composés Similaires
HSD17B13-IN-80-d2 is compared with other similar compounds based on its potency, selectivity, and applications:
BI-3231: Another potent and selective HSD17B13 inhibitor used in research for liver diseases.
HSD17B13-IN-80: The parent compound of this compound, which lacks the deuterium labeling but has similar inhibitory properties.
HSD17B13-IN-80-d3: A variant with additional deuterium atoms, offering different pharmacokinetic properties.
This compound stands out due to its deuterium labeling, which enhances its stability and metabolic profile, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C25H18Cl2F3N3O3 |
|---|---|
Poids moléculaire |
538.3 g/mol |
Nom IUPAC |
3,5-dichloro-N-[3-[dideuterio-[2-(trifluoromethyl)phenyl]methyl]-2,8-dimethyl-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C25H18Cl2F3N3O3/c1-12-7-8-19(32-23(35)15-9-17(26)22(34)18(27)10-15)20-21(12)31-13(2)33(24(20)36)11-14-5-3-4-6-16(14)25(28,29)30/h3-10,34H,11H2,1-2H3,(H,32,35)/i11D2 |
Clé InChI |
VWLKLPGOFPETDX-ZWGOZCLVSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CC=CC=C1C(F)(F)F)N2C(=NC3=C(C=CC(=C3C2=O)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)C)C |
SMILES canonique |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


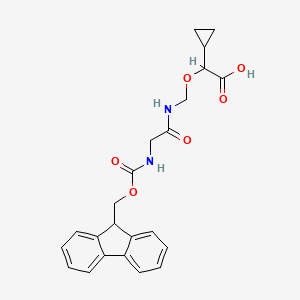
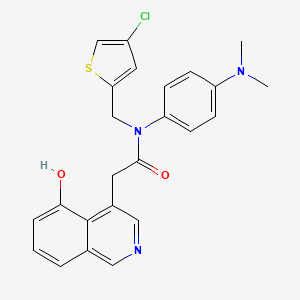
![4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)
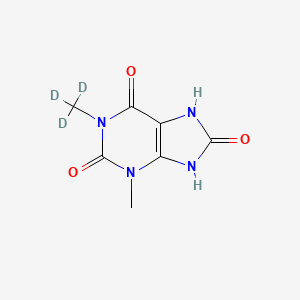
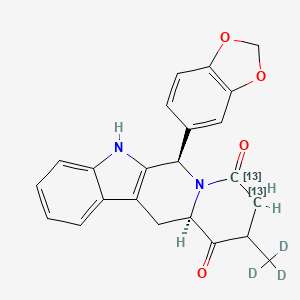
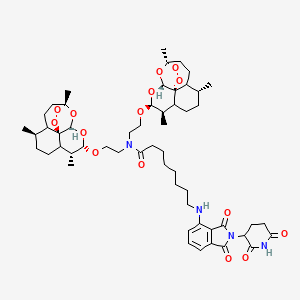
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12377213.png)
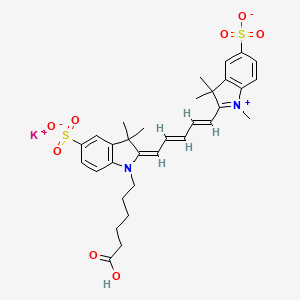
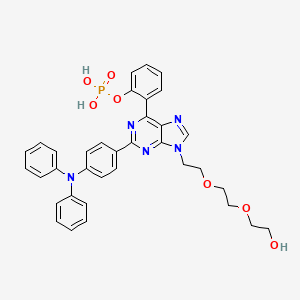
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylbut-2-enethioate](/img/structure/B12377233.png)
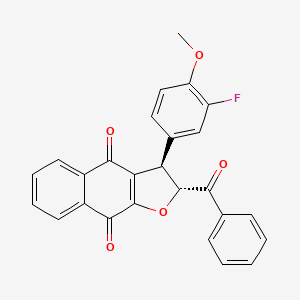
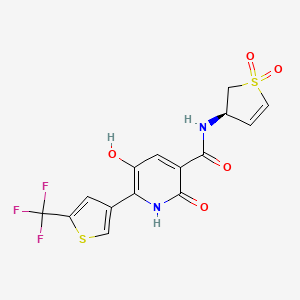
![N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide](/img/structure/B12377240.png)
![(2S,4S,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12377258.png)
